Malonamate
CAS No.:
Cat. No.: VC1920973
Molecular Formula: C3H4NO3-
Molecular Weight: 102.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H4NO3- |
|---|---|
| Molecular Weight | 102.07 g/mol |
| IUPAC Name | 3-amino-3-oxopropanoate |
| Standard InChI | InChI=1S/C3H5NO3/c4-2(5)1-3(6)7/h1H2,(H2,4,5)(H,6,7)/p-1 |
| Standard InChI Key | CGJMROBVSBIBKP-UHFFFAOYSA-M |
| SMILES | C(C(=O)N)C(=O)[O-] |
| Canonical SMILES | C(C(=O)N)C(=O)[O-] |
Introduction
Chemical Properties and Structure
Molecular Characteristics
Malonamate possesses distinct chemical properties that define its behavior in biological systems and chemical reactions. Below is a comprehensive table outlining its key molecular characteristics:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C3H4NO3- | |
| Molecular Weight | 102.07 g/mol | |
| IUPAC Name | 3-amino-3-oxopropanoate | |
| Standard InChI | InChI=1S/C3H5NO3/c4-2(5)1-3(6)7/h1H2,(H2,4,5)(H,6,7)/p-1 | |
| Standard InChIKey | CGJMROBVSBIBKP-UHFFFAOYSA-M | |
| SMILES Notation | C(C(=O)N)C(=O)[O-] | |
| Canonical SMILES | C(C(=O)N)C(=O)[O-] | |
| Synonyms | Malonamate, Malonamic acid | |
| PubChem Compound ID | 19813251 |
Structural Features
Malonamate contains both an amide and a carboxylate functional group connected by a methylene bridge. This structural arrangement contributes to its chemical reactivity and potential biological activities. The presence of the amide group (–CONH₂) provides hydrogen bonding capabilities, while the carboxylate group (–COO⁻) contributes to its acidic properties and ability to form salts.
The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitutions and condensation reactions. These properties make malonamate and its derivatives valuable in organic synthesis and potentially in pharmaceutical applications .
Related Compounds and Derivatives
Ethyl Malonamate
Ethyl malonamate, also known as ethyl 2-carbamoylacetate or ethyl 3-amino-3-oxopropanoate, is an ethyl ester derivative of malonamate with the molecular formula C5H9NO3 and a molecular weight of 131.13 g/mol. This compound represents an important derivative with potential applications in organic synthesis and pharmaceutical research .
The ethyl ester modification affects the compound's physical properties, including solubility and lipophilicity, which can influence its biological activity and potential pharmaceutical applications. The ester group provides additional sites for chemical modifications, expanding the range of possible derivatives .
Isopropyl N-(3-chloro-4-methylphenyl)malonamate
This complex derivative combines malonamate with isopropyl ester and N-(3-chloro-4-methylphenyl) functionalities. With a molecular formula of C13H16ClNO3 and a molecular weight of 269.72 g/mol, this compound represents a more structurally complex derivative with potential applications in pharmaceutical research .
The addition of the chloro-methylphenyl group significantly alters the compound's properties compared to malonamate itself, potentially influencing its biological activity and applications in various research fields .
Malonate and Its Biological Significance
Malonate, a closely related compound to malonamate, has demonstrated significant biological activity, particularly in cardioprotection during ischemia/reperfusion injury. Research has shown that malonate inhibits succinate dehydrogenase (SDH), thereby reducing oxidative stress in ischemic tissues. This mechanism highlights the potential for malonate-like compounds, including malonamate derivatives, to influence metabolic pathways and provide therapeutic benefits .
Studies have demonstrated that malonate administration during reperfusion can provide robust protection against cardiac ischemia/reperfusion injury. This protective effect is related to its ability to inhibit succinate oxidation and reduce reactive oxygen species production in at-risk tissue .
Research Findings and Applications
Metabolic Pathway Interactions
The structural similarity between malonamate and malonate suggests potential interactions with metabolic pathways, particularly those involving the tricarboxylic acid (TCA) cycle. Malonate is known to inhibit succinate dehydrogenase, an important enzyme in the TCA cycle, which can influence cellular metabolism and energy production .
Research has shown that inhibiting succinate dehydrogenase with malonate can ameliorate ischemia/reperfusion injury by preventing the accumulation of succinate during ischemia and its rapid oxidation during reperfusion. This mechanism reduces the production of reactive oxygen species and subsequent cellular damage .
Synthesis Methods
Malonic Ester Synthesis
The malonic ester synthesis represents an important method for creating compounds related to malonamate. This synthetic procedure converts alkyl halides to carboxylic acids through a series of reactions involving malonic ester. The process consists of four consecutive reactions that can be carried out in the same reaction vessel :
-
Acid-base reaction
-
Nucleophilic substitution
-
Ester hydrolysis (using saponification)
-
Decarboxylation
This synthetic pathway is particularly valuable because it provides a convenient method for creating carboxylic acids with specific structural features. The malonic ester's alpha hydrogens, being adjacent to two carbonyl groups, can be deprotonated by sodium ethoxide to form an enolate, which can then undergo alkylation with alkyl halides .
Preparation of Malonamate Derivatives
While the search results don't provide specific methods for synthesizing malonamate itself, the synthesis of related compounds suggests potential pathways. For example, ethyl malonamate could be prepared through partial amidation of diethyl malonate, followed by selective hydrolysis of one ester group .
The preparation of more complex derivatives, such as isopropyl N-(3-chloro-4-methylphenyl)malonamate, likely involves additional steps including coupling reactions with appropriate amine components and esterification with isopropyl alcohol or isopropyl halides .
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